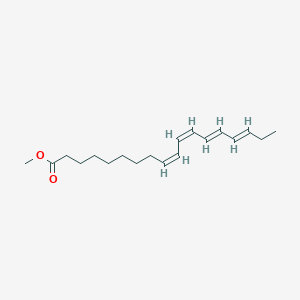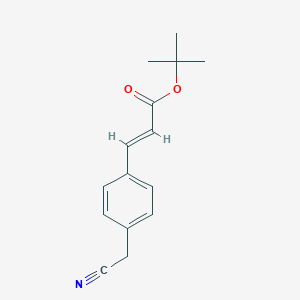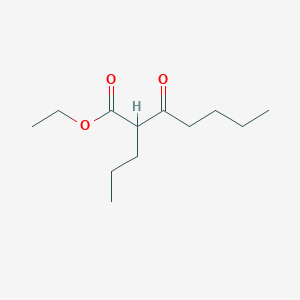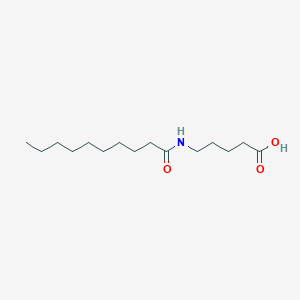
5-(Decanoylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Decanoylamino)pentanoic acid, also known as DAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPA belongs to a class of compounds known as fatty acid amides, which are known to have biological activity and play a crucial role in various physiological processes. In
Mechanism Of Action
The mechanism of action of 5-(Decanoylamino)pentanoic acid is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARα by 5-(Decanoylamino)pentanoic acid leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure, resulting in the reduction of body weight and improvement of metabolic parameters.
Biochemical And Physiological Effects
5-(Decanoylamino)pentanoic acid has been shown to have various biochemical and physiological effects. Studies have demonstrated that 5-(Decanoylamino)pentanoic acid can reduce body weight, decrease adipose tissue mass, and improve glucose tolerance and insulin sensitivity in animal models. 5-(Decanoylamino)pentanoic acid has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 5-(Decanoylamino)pentanoic acid has been shown to modulate lipid metabolism, leading to the reduction of serum triglycerides and cholesterol levels.
Advantages And Limitations For Lab Experiments
5-(Decanoylamino)pentanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 5-(Decanoylamino)pentanoic acid has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, 5-(Decanoylamino)pentanoic acid has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, 5-(Decanoylamino)pentanoic acid has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for the research on 5-(Decanoylamino)pentanoic acid. One area of research is the development of 5-(Decanoylamino)pentanoic acid analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of 5-(Decanoylamino)pentanoic acid's potential therapeutic applications in humans, particularly in the treatment of metabolic disorders and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of 5-(Decanoylamino)pentanoic acid and its effects on lipid metabolism and energy homeostasis. Overall, 5-(Decanoylamino)pentanoic acid has promising potential for the development of novel therapeutics for various diseases, and further research is warranted to fully explore its therapeutic potential.
Conclusion
In conclusion, 5-(Decanoylamino)pentanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-(Decanoylamino)pentanoic acid has been shown to have various physiological effects, including the reduction of body weight and improvement of metabolic parameters. 5-(Decanoylamino)pentanoic acid's mechanism of action is believed to involve the activation of PPARα, leading to the upregulation of genes involved in fatty acid oxidation and energy expenditure. Although 5-(Decanoylamino)pentanoic acid has some limitations for lab experiments, its potential for the development of novel therapeutics for various diseases makes it a promising candidate for further research.
Synthesis Methods
The synthesis of 5-(Decanoylamino)pentanoic acid involves the reaction of decanoyl chloride with 5-aminopentanoic acid in the presence of a base, such as triethylamine. The reaction produces 5-(Decanoylamino)pentanoic acid, which can be purified through recrystallization or column chromatography. 5-(Decanoylamino)pentanoic acid can also be synthesized through the reaction of decanoic acid with 5-aminopentanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Scientific Research Applications
5-(Decanoylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its role in the treatment of obesity and related metabolic disorders. Studies have shown that 5-(Decanoylamino)pentanoic acid can reduce body weight, improve glucose tolerance, and decrease insulin resistance in animal models. 5-(Decanoylamino)pentanoic acid has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
CAS RN |
111109-96-7 |
|---|---|
Product Name |
5-(Decanoylamino)pentanoic acid |
Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
5-(decanoylamino)pentanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-11-14(17)16-13-10-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
BNPAGNVLFGRZAU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCCC(=O)O |
synonyms |
5-(DECANOYLAMINO)PENTANOIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
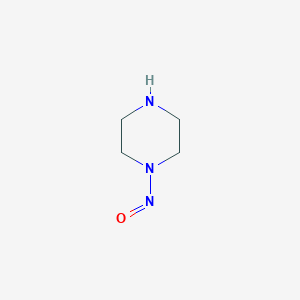
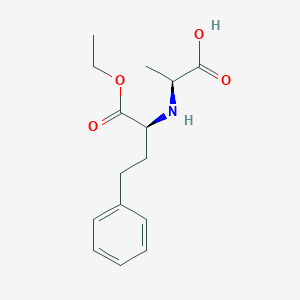

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)


